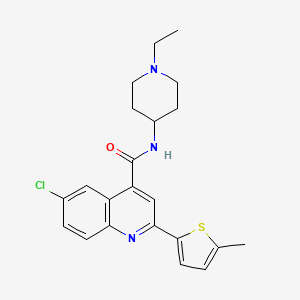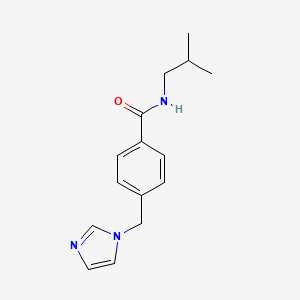
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as TAK-632, is a synthetic compound that has been developed for its anti-cancer properties. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cancer cell growth and proliferation.
Mecanismo De Acción
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in the MAPK signaling pathway. This pathway is activated by growth factors and cytokines and regulates cell growth, differentiation, and survival. In cancer cells, this pathway is frequently dysregulated, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of kinases in this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including melanoma, lung, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency, which may limit its efficacy in certain types of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may have off-target effects on other kinases, which may affect its selectivity and safety.
Direcciones Futuras
Several future directions for 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research are possible. One direction is to investigate the efficacy of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other anti-cancer drugs, such as immunotherapy agents. Another direction is to explore the role of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to optimize the dosing and administration of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide to maximize its efficacy and minimize its toxicity.
Métodos De Síntesis
The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps, including the reaction of 6-chloro-4-quinolinecarboxylic acid with 1-ethyl-4-piperidone, followed by the reaction with 5-methyl-2-thiopheneboronic acid. The final product is obtained after purification and isolation using various chromatographic techniques. The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including BRAF, CRAF, and MEK1/2, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By targeting this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-3-26-10-8-16(9-11-26)24-22(27)18-13-20(21-7-4-14(2)28-21)25-19-6-5-15(23)12-17(18)19/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZUTPWKUXSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)

![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6057914.png)

![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6057948.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![7-(2,2-dimethylpropyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)